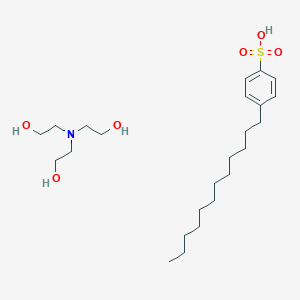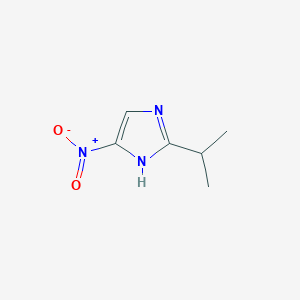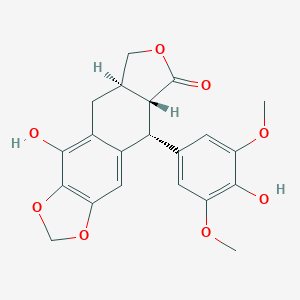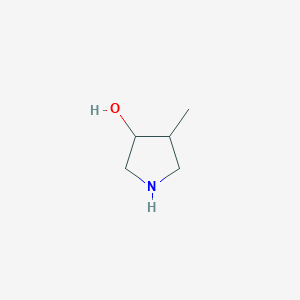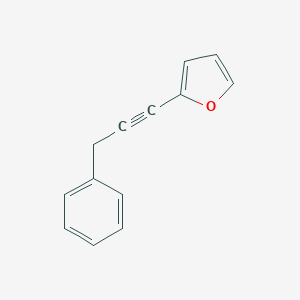
Carlina oxide
Descripción general
Descripción
Carbon monoxide (CO) is a colorless, odorless, and tasteless gas that is produced by the incomplete combustion of organic fuels. It has been used in a variety of industrial and laboratory applications for centuries, and is still used today in a variety of ways. Carbon monoxide is a component of the atmosphere and is also present in the human body in trace amounts. It is a hazardous gas and can cause serious health effects if inhaled in high concentrations. One of the most important uses of carbon monoxide is in the synthesis of carlina oxide (COO).
Aplicaciones Científicas De Investigación
Raman Spectroscopy in Essential Oil Analysis
A study by Strzemski et al. (2017) utilized Raman spectroscopy to analyze the essential oil distribution in the root of Carlina acanthifolia subsp. utzka, where Carlina oxide was identified as the main component. This method proved effective for the non-destructive analysis of plant material, showing the high stability of the essential oil and its localization mostly in the outer layer of the root (Strzemski et al., 2017).
Antitrypanosomal and Antimicrobial Properties
Herrmann et al. (2011) reported that this compound, the main compound in the essential oil of Carlina acaulis, exhibits strong activity against certain MRSA strains, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans, C. glabrata, and Trypanosoma brucei brucei. This indicates its potential as a lead compound for developing drugs to treat African trypanosomiasis and multiresistant gram-positive bacteria (Herrmann et al., 2011).
Voltammetric Methodology for this compound Determination
Strzemski et al. (2019) developed a fast, low-cost voltammetric method using a boron-doped diamond electrode to determine this compound in plant extracts. This approach presents an efficient alternative for quantitative analysis of this compound, showing the potential for broader application in the analysis of essential oils (Strzemski et al., 2019).
Toxicity Studies of this compound
Wnorowski et al. (2020) examined the toxicity profile of this compound, showing its toxic effects on human cell lines and zebrafish in the zebrafish acute toxicity test (ZFET). This study highlights the importance of safety evaluation in the therapeutic use of plant extracts containing this compound (Wnorowski et al., 2020).
Mosquito Larvicidal Properties
Benelli et al. (2019) discovered the potent larvicidal activity of this compound against Culex quinquefasciatus larvae. This finding is significant for developing botanical insecticides for mosquito control, considering the rapid resistance development in mosquitoes against conventional larvicides (Benelli et al., 2019).
Antioxidant and Antimicrobial Activities
Achiri et al. (2021) explored the antioxidant, antimicrobial, and anti-inflammatory activities of this compound isolated from Carlina hispanica roots. The study also examined the combinatory effect of this compound with other compounds, suggesting its potential application in the pharmaceutical industry (Achiri et al., 2021).
Antibacterial and Antifungal Activities of Carlina acaulis Oil
Rosato et al. (2021) evaluated the antimicrobial and antifungal activities of Carlina acaulis essential oil, this compound, and their nanoemulsion, showing significant activity against various bacterial and fungal strains. This study underscores the potential of C. acaulis-derived products as natural antibacterial and antifungal agents (Rosato et al., 2021).
Impact of Cultivation Systems on Secondary Metabolites
Strzemski et al. (2019) investigated how different cultivation systems affect the content of secondary metabolites in Carlina acaulis, including this compound. The study provides valuable insights for optimizing cultivation methods to maximize the yield of bioactive compounds (Strzemski et al., 2019).
Insecticidal Activity and Mammalian Safety
Benelli et al. (2021) assessed the insecticidal activity and safety of Carlina acaulis root essential oil and this compound against Musca domestica and its safety in mammals. This study highlights the potential of these compounds for developing botanical insecticides while ensuring safety for non-target organisms (Benelli et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Carlina oxide, a compound isolated from the essential oil (EO) of Carlina acaulis L. roots, has been studied for its potent insecticidal activities . The primary targets of this compound are various arthropod vectors and agricultural pests . It has shown significant toxicity towards the eggs and larvae of certain insects .
Mode of Action
It has been suggested that this compound may damage insect cells by forming carbocations that react with -sh groups and amino groups of proteins and other molecules . Additionally, this compound has been tested for anti-acetylcholinesterase activity, although it showed lower performance compared to galantamine .
Biochemical Pathways
It has been observed to have a moderate antioxidant potential, which may play a role in preserving the shelf-life of herbal-based insecticides
Pharmacokinetics
It’s known that the compound’s poor water solubility and rapid degradation from uv light and oxygen in the environment limit its real-world use . To overcome these limitations, nanoemulsions of this compound have been developed, which could boost its efficacy and stability .
Result of Action
The result of this compound’s action is primarily insecticidal. It has shown significant contact toxicity on insect eggs, with high hatching inhibition . Moreover, it has demonstrated larvicidal effects, with complete mortality observed in translaminar toxicity tests . In vitro studies have also shown that this compound elicits cell-line-specific toxicity .
Action Environment
The environment plays a crucial role in the action of this compound. For instance, the formulation of this compound into nanoemulsions can enhance its stability and efficacy . The field use of these formulations as larvicides is unlikely to guarantee uniform dispersion in the environment, thus failing to achieve the required concentrations . Therefore, the environmental factors influencing the action, efficacy, and stability of this compound are an important area for future research.
Análisis Bioquímico
Biochemical Properties
Carlina oxide has been identified as an AChE inhibitor . It interacts with acetylcholinesterase (AChE), an enzyme crucial for nerve function, inhibiting its activity . This interaction is of biochemical significance as it influences the regulation of neurotransmitters.
Cellular Effects
This compound exhibits antioxidant activity, protecting cells from damage induced by reactive oxygen species such as hydrogen peroxide . It also shows cytotoxic effects on certain vertebrate cells, human dermis, HCT116 and MDA-MB231 cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like AChE . By inhibiting AChE, this compound can influence neurotransmission and potentially alter gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to develop long-lasting mosquito larvicides . Its poor water solubility and rapid degradation from UV light and oxygen in the environment limit its use, but encapsulation in micro- and nanoemulsions has been shown to enhance its stability .
Dosage Effects in Animal Models
The acute toxicity of Carlina acaulis essential oil and its microemulsion was evaluated in Wistar rats through oral administration . The essential oil LD50 was 1098 mg kg −1 bw, whereas its microemulsion, even at 5000 mg kg −1 bw (considered the upper testing limit to establish safety to mammals), was not toxic .
Metabolic Pathways
Given its role as an AChE inhibitor , it likely interacts with cholinergic pathways.
Propiedades
IUPAC Name |
2-(3-phenylprop-1-ynyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHFCVRNWSKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198237 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502-22-7 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carlina oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



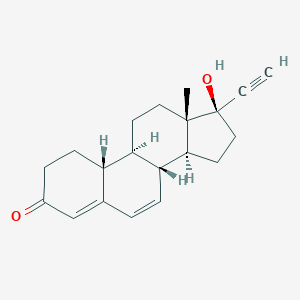
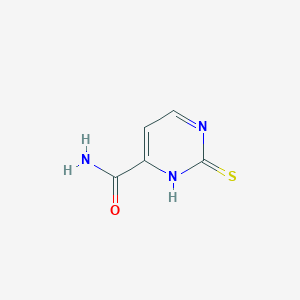
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
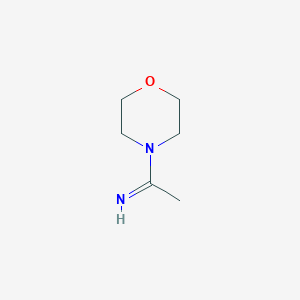
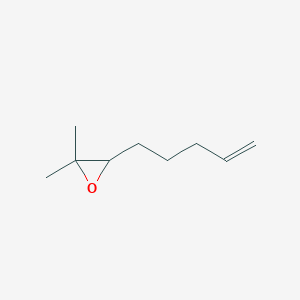
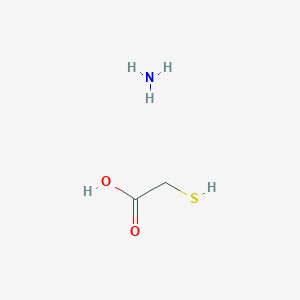
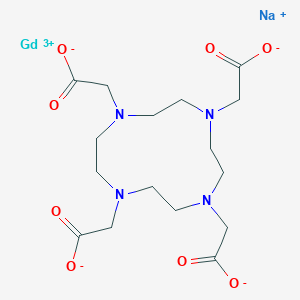
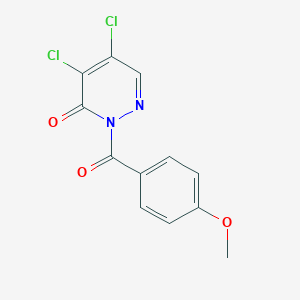

![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
